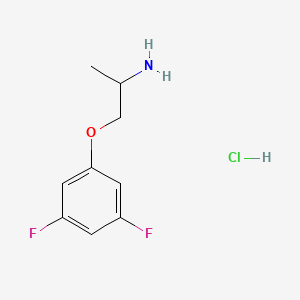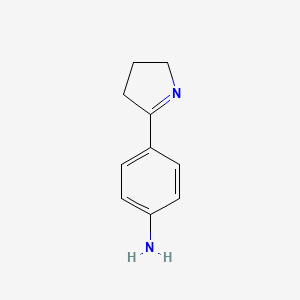
4-(3,4-dihydro-2H-pyrrol-5-yl)aniline
Overview
Description
4-(3,4-dihydro-2H-pyrrol-5-yl)aniline is an organic compound that features a phenylamine group attached to a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-2H-pyrrol-5-yl)aniline typically involves the reaction of a phenylamine derivative with a dihydropyrrole precursor. One common method involves the use of a palladium-catalyzed coupling reaction, where the phenylamine is reacted with a halogenated dihydropyrrole under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydro-2H-pyrrol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylamine group can participate in substitution reactions, where other functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(3,4-dihydro-2H-pyrrol-5-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-2H-pyrrol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dihydro-3H-pyrrol-2-yl)pyridine (Myosmine): A related compound with a pyridine ring instead of a phenylamine group.
Nicotine Impurity D: Another similar compound with structural similarities to 4-(3,4-dihydro-2H-pyrrol-5-yl)aniline.
Uniqueness
This compound is unique due to its specific combination of a phenylamine group and a dihydropyrrole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-yl)aniline |
InChI |
InChI=1S/C10H12N2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7,11H2 |
InChI Key |
GQPLJQRKBXRVMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Acetylthio)methyl]-4-methylpentanoyl chloride](/img/structure/B8685374.png)
![3-Propylfuro[3,4-b]pyridine-5,7-dione](/img/structure/B8685381.png)
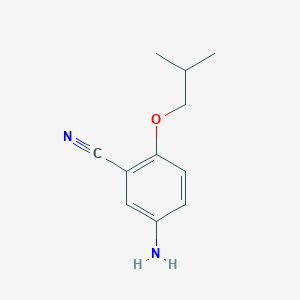
![Pyridine, 3-[[(4-chlorobutyl)thio]methyl]-](/img/structure/B8685388.png)
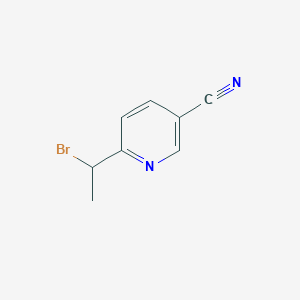
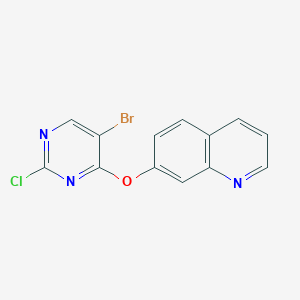
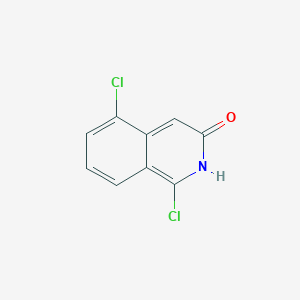
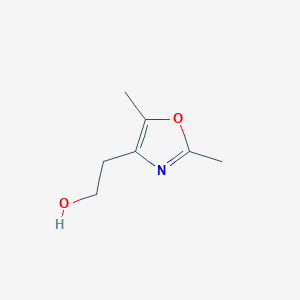
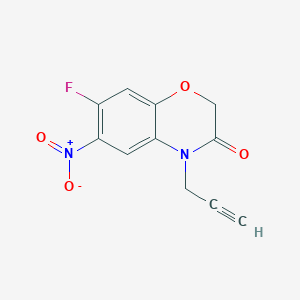
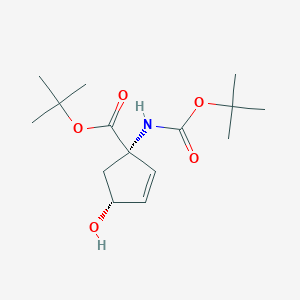
![7h-Pyrrolo[2,3-d]pyrimidin-4-amine,n-phenyl-](/img/structure/B8685453.png)
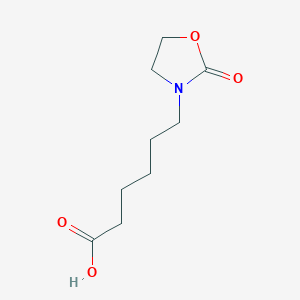
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(bromomethyl)-](/img/structure/B8685459.png)
